![molecular formula C13H8ClFN2O2S B577781 1-(Phenylsulfonyl)-2-chloro-4-fluoro-7-azaindole CAS No. 1227270-84-9](/img/structure/B577781.png)
1-(Phenylsulfonyl)-2-chloro-4-fluoro-7-azaindole
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Description
1-(Phenylsulfonyl)pyrrole is a heterocyclic building block . The 1-(Phenylsulfonyl) group serves as N-blocking and directing group in various organic syntheses . It’s important to note that the specific compound you’re asking about may have different properties due to the presence of chloro and fluoro groups and being an azaindole .
Molecular Structure Analysis
The molecular structure of a compound like this would likely be determined using techniques such as X-ray crystallography or NMR spectroscopy . These techniques can provide detailed information about the arrangement of atoms in a molecule.Chemical Reactions Analysis
Again, while specific reactions involving “1-(Phenylsulfonyl)-2-chloro-4-fluoro-7-azaindole” are not available, compounds containing sulfonyl groups are known to participate in a variety of chemical reactions . These can include substitution reactions, addition reactions, and others .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would likely be determined using a variety of analytical techniques . These could include measurements of melting point, boiling point, solubility, and others.Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-(benzenesulfonyl)-2-chloro-4-fluoropyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFN2O2S/c14-12-8-10-11(15)6-7-16-13(10)17(12)20(18,19)9-4-2-1-3-5-9/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWZAROOEFPHKL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C(C=CN=C32)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-fluoro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine |
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